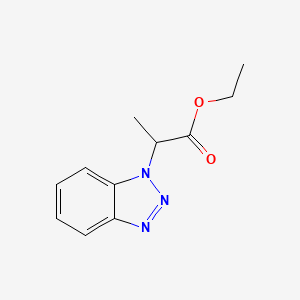

Ethyl 2-(1H-1,2,3-benzotriazol-1-yl)propanoate

Description

Properties

IUPAC Name |

ethyl 2-(benzotriazol-1-yl)propanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N3O2/c1-3-16-11(15)8(2)14-10-7-5-4-6-9(10)12-13-14/h4-8H,3H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASDAJLFZUMJGHM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C)N1C2=CC=CC=C2N=N1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80874201 | |

| Record name | 1H-BENZOTRIAZOLE-1-ACETIC ACID, ?-METHYL-, ETHYL | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80874201 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

75584-60-0 | |

| Record name | 1H-BENZOTRIAZOLE-1-ACETIC ACID, ?-METHYL-, ETHYL | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80874201 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

The synthesis of Ethyl 2-(1H-1,2,3-benzotriazol-1-yl)propanoate typically involves the reaction of 1H-benzotriazole with ethyl 2-chloroacetate in the presence of a base such as sodium ethoxide in ethanol . The reaction proceeds through nucleophilic substitution, where the benzotriazole nitrogen attacks the carbon of the ethyl 2-chloroacetate, resulting in the formation of the desired product. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

Ethyl 2-(1H-1,2,3-benzotriazol-1-yl)propanoate undergoes various chemical reactions, including:

Substitution Reactions: The benzotriazole moiety can act as a leaving group, facilitating nucleophilic substitution reactions.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.

Condensation Reactions: It can participate in condensation reactions, forming new carbon-carbon or carbon-heteroatom bonds.

Common reagents used in these reactions include bases, acids, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and the nature of the reactants involved.

Scientific Research Applications

Materials Science

Ethyl 2-(1H-1,2,3-benzotriazol-1-yl)propanoate is primarily used as a UV stabilizer in polymers. Its benzotriazole structure effectively absorbs UV radiation, protecting materials from degradation due to sunlight exposure.

- Case Study : In a study examining the effectiveness of various UV stabilizers in polycaprolactone (PCL), the incorporation of this compound significantly improved the material's resistance to UV-induced degradation compared to unmodified PCL .

| Material | Stabilizer Used | UV Resistance Improvement |

|---|---|---|

| Polycaprolactone | This compound | Significant |

| Polyethylene | Benzophenone derivatives | Moderate |

Agricultural Applications

This compound has been explored as a plant disease-resistant activator . Research indicates that benzotriazole derivatives can enhance plant resistance against various pathogens.

- Case Study : A novel benzotriazole derivative was synthesized and tested for its efficacy as a plant disease-resistance activator. Results showed that plants treated with this compound exhibited increased resistance to fungal infections compared to untreated controls .

| Plant Type | Pathogen | Resistance Level |

|---|---|---|

| Tomato | Fusarium oxysporum | High |

| Cucumber | Pseudomonas syringae | Moderate |

Pharmaceutical Applications

This compound has potential uses in the pharmaceutical industry due to its ability to act as an intermediate in synthesizing various bioactive compounds.

Mechanism of Action

The mechanism of action of Ethyl 2-(1H-1,2,3-benzotriazol-1-yl)propanoate involves its interaction with biological targets through non-covalent interactions such as hydrogen bonding, π-π stacking, and hydrophobic interactions . These interactions enable the compound to bind with enzymes and receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Structural and Functional Comparisons

The following table summarizes key differences and similarities between Ethyl 2-(1H-1,2,3-benzotriazol-1-yl)propanoate and related compounds:

Key Findings from Comparative Analysis

Heterocyclic Core Variations: The benzotriazole system in this compound offers a larger aromatic surface area compared to tetrazole () or pyrazole () derivatives. Quinoxaline (Quizalofop) and benzoxazole (Fenoxaprop) derivatives prioritize electron-withdrawing groups (e.g., Cl) for pesticidal activity, targeting enzyme inhibition in weeds .

Functional Group Influence: The propanoate ester group in the title compound may improve solubility in organic solvents compared to carboxylic acid derivatives (e.g., tetrazole-based compounds in ). Fluorine atoms in pyrazole derivatives () enhance metabolic stability and membrane permeability, critical for pesticidal efficacy .

Tetrazole and benzotriazole compounds share roles in coordination chemistry, but tetrazoles (e.g., ) are more commonly employed as ligands due to their smaller size and flexible binding modes .

Biological Activity

Ethyl 2-(1H-1,2,3-benzotriazol-1-yl)propanoate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies.

Synthesis

The compound is synthesized through the reaction of 1H-benzotriazole with ethyl 2-chloropropanoate in ethanol. The synthesis pathway involves nucleophilic substitution where the benzotriazole acts as a nucleophile, leading to the formation of the desired ester product. The molecular formula for this compound is , with a molecular weight of 219.24 g/mol .

Antimicrobial Properties

This compound has demonstrated notable antimicrobial activity in various studies. Its efficacy against different bacterial strains highlights its potential as a therapeutic agent.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Neisseria meningitidis | 64 μg/mL |

| Haemophilus influenzae | 32 μg/mL |

| Chlamydia trachomatis | Notable reduction in infectious bodies |

The compound has shown moderate antibacterial activity against N. meningitidis and H. influenzae, suggesting its potential use in developing new antibiotics .

Research indicates that compounds derived from benzotriazole structures may disrupt bacterial cell processes. For instance, studies involving similar benzotriazole derivatives have revealed their ability to inhibit topoisomerases and interfere with DNA replication, which are critical for bacterial survival .

Case Studies

- Chlamydial Infection Study : A study investigated the effects of benzotriazole derivatives on Chlamydia infections. Results indicated that these compounds significantly reduced chlamydial inclusion numbers and altered their morphology in infected cells, suggesting a potential mechanism involving disruption of cellular processes necessary for chlamydial growth .

- Antiplasmodial Activity : Another investigation focused on the antiplasmodial properties of related benzotriazole compounds. The findings suggested that these compounds could serve as leads for developing new treatments against malaria by inhibiting Plasmodium species .

Toxicity and Safety Profile

Preliminary toxicity assessments indicate that this compound exhibits low toxicity towards human cell lines at effective concentrations used against pathogens . Further studies are necessary to fully characterize its safety profile and therapeutic window.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.